N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide
CAS No.: 518053-36-6
Cat. No.: VC21399121
Molecular Formula: C16H13NO4S2
Molecular Weight: 347.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518053-36-6 |
|---|---|
| Molecular Formula | C16H13NO4S2 |
| Molecular Weight | 347.4g/mol |
| IUPAC Name | N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C16H13NO4S2/c18-12-3-1-4-14-16(12)11-9-10(6-7-13(11)21-14)17-23(19,20)15-5-2-8-22-15/h2,5-9,17H,1,3-4H2 |
| Standard InChI Key | AKCIYYAZTIKGOL-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |
| Canonical SMILES | C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |
Introduction
Potential Biological Activities
Compounds with sulfonamide groups are known for their antimicrobial and anticancer activities. The presence of a thiophene ring can enhance these properties due to its ability to participate in π-π interactions with biological targets.
-
Antimicrobial Activity: Sulfonamides are known inhibitors of bacterial folic acid synthesis. The unique tricyclic structure might provide additional interactions with microbial enzymes.
-
Anticancer Activity: The compound's ability to interact with cancer cell lines could be evaluated using assays like the Sulforhodamine B (SRB) assay, which measures cell viability.
Research Findings
While specific research findings on this compound are not available, studies on similar sulfonamide derivatives have shown promising results in both antimicrobial and anticancer screenings. For instance, compounds with thiazole and quinoxaline rings have demonstrated activity against various cancer cell lines and microbial strains .
Data Tables
Given the lack of specific data on N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide, we can create a hypothetical table based on general properties of similar compounds:
| Property | Hypothetical Value | Notes |
|---|---|---|
| Molecular Weight | Approximately 400-500 g/mol | Estimated based on structure complexity |
| Solubility | Moderate in organic solvents | Typical for sulfonamides |
| Antimicrobial Activity | Potential activity against Gram-positive and Gram-negative bacteria | Based on sulfonamide properties |
| Anticancer Activity | Potential activity against various cancer cell lines | Requires experimental verification |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume